molecular formula C17H20N2OS B12617428 [4-(1-Phenylethyl)piperazin-1-yl](thiophen-3-yl)methanone CAS No. 918480-24-7

[4-(1-Phenylethyl)piperazin-1-yl](thiophen-3-yl)methanone

Cat. No.: B12617428
CAS No.: 918480-24-7
M. Wt: 300.4 g/mol
InChI Key: LSSAPBQGHJJWHU-UHFFFAOYSA-N
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Description

4-(1-Phenylethyl)piperazin-1-ylmethanone is a chemical compound that features a piperazine ring substituted with a phenylethyl group and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenylethyl)piperazin-1-ylmethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and dihaloalkanes.

    Introduction of the Phenylethyl Group: This step often involves the alkylation of the piperazine ring with a phenylethyl halide under basic conditions.

    Attachment of the Thiophene Moiety: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenylethyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-Phenylethyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between piperazine derivatives and biological targets. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, 4-(1-Phenylethyl)piperazin-1-ylmethanone is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(1-Phenylethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the thiophene moiety may participate in π-π interactions with aromatic residues. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with the thiophene ring in a different position.

    4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a furan ring instead of a thiophene ring.

    4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 4-(1-Phenylethyl)piperazin-1-ylmethanone lies in its specific combination of functional groups, which allows for unique interactions and reactivity. The presence of both a piperazine ring and a thiophene moiety provides a versatile platform for the development of new compounds with diverse applications.

Properties

CAS No.

918480-24-7

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

[4-(1-phenylethyl)piperazin-1-yl]-thiophen-3-ylmethanone

InChI

InChI=1S/C17H20N2OS/c1-14(15-5-3-2-4-6-15)18-8-10-19(11-9-18)17(20)16-7-12-21-13-16/h2-7,12-14H,8-11H2,1H3

InChI Key

LSSAPBQGHJJWHU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CSC=C3

Origin of Product

United States

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